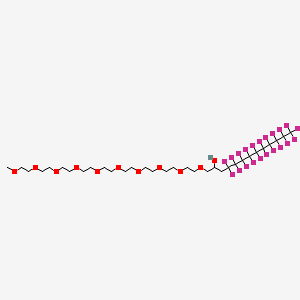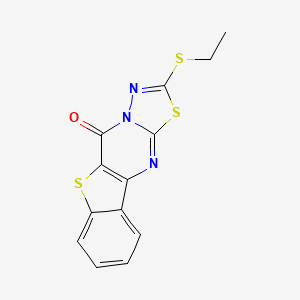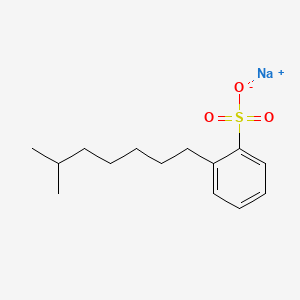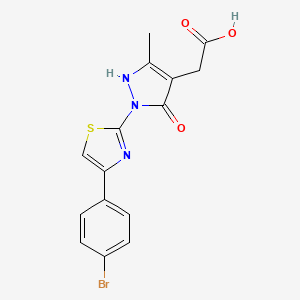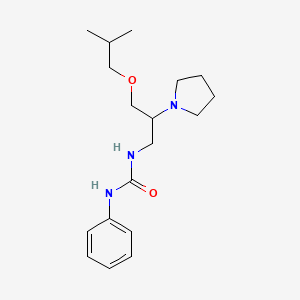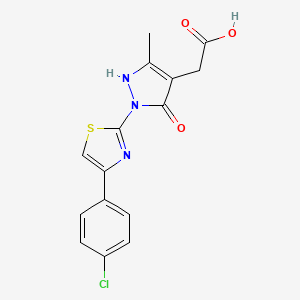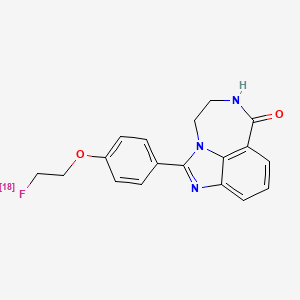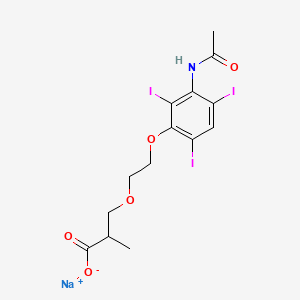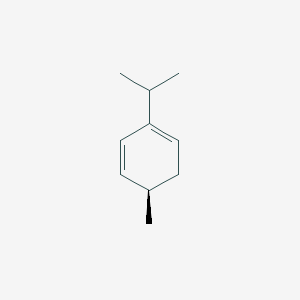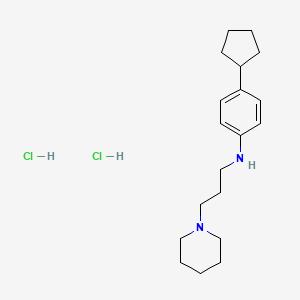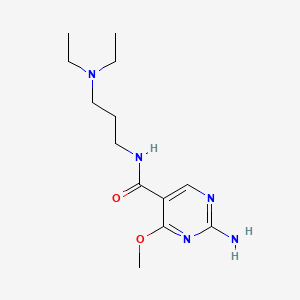
5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-methoxy-: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a carboxamide group, and a diethylamino propyl chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Diethylamino Propyl Chain: The diethylamino propyl chain can be attached through alkylation reactions using diethylamino propyl halides.
Methoxylation: The methoxy group can be introduced through methylation reactions using methanol or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides and hydroxides.
Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylamino propyl chain, where halides or other nucleophiles can replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines are used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy-
- 5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)butyl)-4-methoxy-
- 5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-ethoxy-
Uniqueness
The uniqueness of 5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino propyl chain and the methoxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological activities.
Propriétés
Numéro CAS |
84332-10-5 |
|---|---|
Formule moléculaire |
C13H23N5O2 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
2-amino-N-[3-(diethylamino)propyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H23N5O2/c1-4-18(5-2)8-6-7-15-11(19)10-9-16-13(14)17-12(10)20-3/h9H,4-8H2,1-3H3,(H,15,19)(H2,14,16,17) |
Clé InChI |
QNUKQJSFIBDNRL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC(=O)C1=CN=C(N=C1OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


